Cas no 433-05-6 (4-Fluoro-N-propylbenzenesulfonamide)

4-Fluoro-N-propylbenzenesulfonamide is a fluorinated sulfonamide derivative characterized by its propyl substituent and para-fluoro aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and lipophilicity, while the sulfonamide group offers versatility in molecular interactions. Its well-defined structure and purity make it suitable for use in synthetic applications, including the development of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres. Its synthesis and reactivity have been documented in peer-reviewed literature, supporting its utility in medicinal chemistry and material science.
4-Fluoro-N-propylbenzenesulfonamide structure
433-05-6 structure
Product name:4-Fluoro-N-propylbenzenesulfonamide
CAS No:433-05-6
MF:C9H12FNO2S
MW:217.260484695435
MDL:MFCD01212870
CID:856696
PubChem ID:2478615

4-Fluoro-N-propylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-N-propylbenzenesulfonamide
    • N-Propyl 4-fluorobenzenesulfonamide
    • 4-Fluor-benzolsulfonsaeure-propylamid
    • 4-fluoro-benzenesulfonic acid propylamide
    • AC1M82BP
    • ACMC-209jto
    • CTK4I7230
    • CS-0452483
    • DB-371623
    • DTXSID20368795
    • 4-fluoro-N-propylbenzene-1-sulfonamide
    • BS-23249
    • AKOS000670565
    • EN300-06049
    • SB77397
    • N-PROPYL-4-FLUOROBENZENESULFONAMIDE
    • Z45545178
    • SCHEMBL14046920
    • MFCD01212870
    • 433-05-6
    • STK012483
    • MDL: MFCD01212870
    • Inchi: InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
    • InChI Key: MTBBWACEQXVMRS-UHFFFAOYSA-N
    • SMILES: CCCNS(=O)(=O)C1=CC=C(C=C1)F

Computed Properties

  • Exact Mass: 217.05727796g/mol
  • Monoisotopic Mass: 217.05727796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.6Ų

4-Fluoro-N-propylbenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB273407-10 g
N-Propyl 4-fluorobenzenesulfonamide, 98%; .
433-05-6 98%
10g
€628.50 2023-06-22
Fluorochem
211007-1g
4-Fluoro-N-propylbenzenesulfonamide
433-05-6 95%
1g
£76.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N184525-25g
4-Fluoro-N-propylbenzenesulfonamide
433-05-6 98%
25g
¥4157.90 2023-09-01
Fluorochem
211007-5g
4-Fluoro-N-propylbenzenesulfonamide
433-05-6 95%
5g
£225.00 2022-03-01
TRC
F622053-2.5g
4-Fluoro-N-propylbenzenesulfonamide
433-05-6
2.5g
$ 275.00 2022-06-04
Enamine
EN300-06049-1.0g
4-fluoro-N-propylbenzene-1-sulfonamide
433-05-6 95%
1g
$80.0 2023-06-10
abcr
AB273407-1g
N-Propyl 4-fluorobenzenesulfonamide, 98%; .
433-05-6 98%
1g
€144.00 2025-03-19
1PlusChem
1P003LWD-500mg
4-Fluoro-N-propylbenzenesulfonamide
433-05-6 95%
500mg
$135.00 2023-12-17
1PlusChem
1P003LWD-10g
4-Fluoro-N-propylbenzenesulfonamide
433-05-6 95%
10g
$599.00 2023-12-17
1PlusChem
1P003LWD-25g
4-Fluoro-N-propylbenzenesulfonamide
433-05-6 95+%
25g
$883.00 2025-02-20

Additional information on 4-Fluoro-N-propylbenzenesulfonamide

Professional Introduction to 4-Fluoro-N-propylbenzenesulfonamide (CAS No. 433-05-6)

4-Fluoro-N-propylbenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 433-05-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The introduction of a fluorine atom at the para position of the benzene ring and the presence of a propylamine moiety enhance its chemical reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structure of 4-fluoro-N-propylbenzenesulfonamide consists of a benzene ring substituted with a fluorine atom at the 4-position and an N-propylsulfonamide group. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in drug design and development. The fluorine atom, being highly electronegative, influences the electronic distribution across the molecule, thereby affecting its interaction with biological targets. Additionally, the propylamine side chain contributes to the compound's solubility and bioavailability, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential applications in treating various diseases, including infectious diseases, cancer, and inflammatory disorders. The introduction of fluorine into sulfonamides has been particularly noted for its ability to enhance metabolic stability and binding affinity to biological targets. For instance, fluorinated sulfonamides have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts, which is crucial for developing effective therapeutic agents.

4-Fluoro-N-propylbenzenesulfonamide has been investigated as a key intermediate in the synthesis of novel sulfonamide-based drugs. Its structural features make it a versatile building block for constructing more complex molecules with tailored biological activities. Researchers have utilized this compound in the development of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The fluorine atom's ability to modulate enzyme activity has been particularly advantageous in designing potent and selective inhibitors.

Moreover, the propylamine group in 4-fluoro-N-propylbenzenesulfonamide provides a site for further functionalization, allowing chemists to modify the molecule's properties according to specific needs. This flexibility has enabled the synthesis of a wide range of derivatives with enhanced pharmacological effects. For example, modifications at the propylamine moiety have led to compounds with improved binding affinity to receptors or enzymes, thereby increasing their therapeutic efficacy.

The pharmaceutical industry has shown particular interest in 4-fluoro-N-propylbenzenesulfonamide due to its potential as a lead compound for drug discovery programs. Its unique structural features and demonstrated biological activity make it an attractive candidate for further optimization. Researchers are exploring various synthetic strategies to modify this compound, aiming to develop new drugs with improved safety profiles and efficacy.

In conclusion, 4-fluoro-N-propylbenzenesulfonamide (CAS No. 433-05-6) is a significant compound in pharmaceutical chemistry with promising applications in drug development. Its structural features, including the presence of a fluorine atom and a propylamine group, contribute to its versatility and potential as an intermediate in synthesizing novel therapeutic agents. The ongoing research in this area highlights the importance of sulfonamide derivatives in addressing various medical challenges and underscores the value of compounds like 4-fluoro-N-propylbenzenesulfonamide in advancing medicinal chemistry.

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(CAS:433-05-6)4-Fluoro-N-propylbenzenesulfonamide
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Purity:99%
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